molecular formula C7H5ClN2O B6299989 5-Chloro-1H-indazol-4-ol CAS No. 1638764-61-0

5-Chloro-1H-indazol-4-ol

Cat. No.: B6299989
CAS No.: 1638764-61-0
M. Wt: 168.58 g/mol
InChI Key: JINUXEUHYRINQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-indazol-4-ol can be achieved through various methods. One common approach is the Vilsmeier-Haack reaction, which involves reacting 5-chloroindazole with the reagent DMF-POCl3. This method is favored for its efficiency and the high yield of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The Vilsmeier-Haack reaction is often employed in industrial settings due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-indazol-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to substitute the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indazole derivatives.

Scientific Research Applications

5-Chloro-1H-indazol-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules, such as anti-cancer agents and enzyme inhibitors.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It serves as a building block for the development of new pharmaceuticals with potential therapeutic applications.

    Industry: this compound is used in the production of specialty chemicals and as an analytical reagent in chromatography.

Mechanism of Action

The mechanism of action of 5-Chloro-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects . The exact mechanism may vary depending on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A parent compound of the indazole family with similar structural features but lacking the chloro and hydroxyl groups.

    5-Bromo-1H-indazol-4-ol: A brominated analog with similar chemical properties but different reactivity due to the presence of a bromine atom.

    1-Phenyl-1H-indazol-4-ol: A phenyl-substituted derivative with distinct biological activities.

Uniqueness

5-Chloro-1H-indazol-4-ol is unique due to the presence of both chloro and hydroxyl groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

5-chloro-1H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-1-2-6-4(7(5)11)3-9-10-6/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINUXEUHYRINQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.